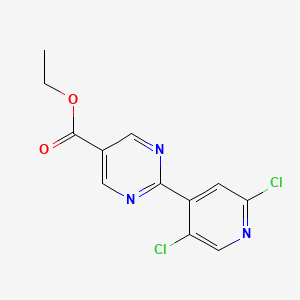
4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an isopropyl group, and a methoxyphenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC reaction).
Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides in the presence of a base.
Attachment of the Methoxyphenol Moiety: The final step involves the coupling of the triazole intermediate with a methoxyphenol derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dihydrotriazoles or partially reduced triazole derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
作用機序
The mechanism of action of 4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenolic group can also participate in redox reactions, contributing to the compound’s overall bioactivity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-(5-Isopropyl-2H-[1,2,4]triazol-3-yl)-phenylamine: Similar triazole derivative with an amine group instead of a methoxyphenol moiety.
1-({4-[(3-Isopropyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3-nitrophenyl}sulfonyl)-4-methylpiperazine: Another triazole derivative with a sulfanyl and nitrophenyl group.
Uniqueness
4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the presence of both the triazole ring and the methoxyphenol moiety, which confer distinct chemical and biological properties
特性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
2-methoxy-4-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C12H15N3O2/c1-7(2)11-13-12(15-14-11)8-4-5-9(16)10(6-8)17-3/h4-7,16H,1-3H3,(H,13,14,15) |
InChIキー |
GNLLBWGPOBCSBD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=NN1)C2=CC(=C(C=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




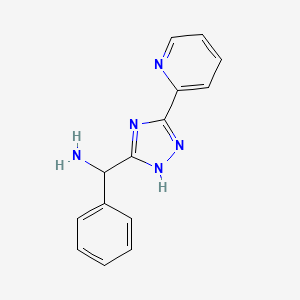


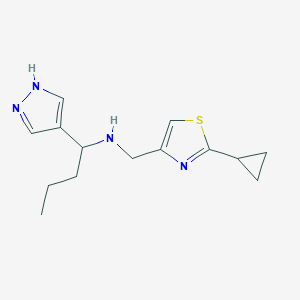
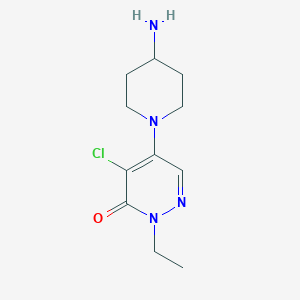
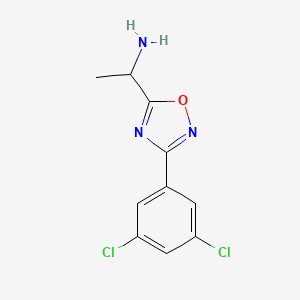
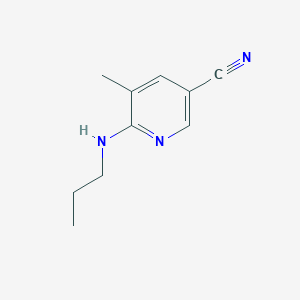
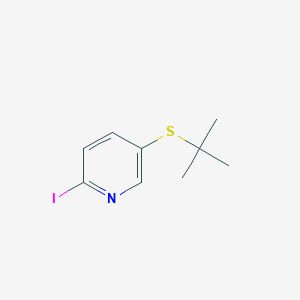
![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)

